molecular formula C18H22N2O3 B12904323 4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate

4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate

Cat. No.: B12904323
M. Wt: 314.4 g/mol
InChI Key: FASLDOZNTLTFDE-UHFFFAOYSA-N
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Description

4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate is a complex organic compound that features both an indole and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate typically involves the reaction of an indole derivative with a piperidine carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, facilitating its nucleophilic attack on the piperidine carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the oxobutan moiety can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives, alcohol derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate
  • N-(2,3-dihydro-1H-indol-1-yl)-1-methyl-1,4,5,6-tetrahydropyridine-3-carboxamide

Uniqueness

4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate is unique due to its specific combination of an indole and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

(4-indol-1-yl-1-oxobutan-2-yl) piperidine-3-carboxylate

InChI

InChI=1S/C18H22N2O3/c21-13-16(23-18(22)15-5-3-9-19-12-15)8-11-20-10-7-14-4-1-2-6-17(14)20/h1-2,4,6-7,10,13,15-16,19H,3,5,8-9,11-12H2

InChI Key

FASLDOZNTLTFDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)OC(CCN2C=CC3=CC=CC=C32)C=O

Origin of Product

United States

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